molecular formula C9H22Cl2N2O B1458545 2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine dihydrochloride CAS No. 1645384-02-6

2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine dihydrochloride

Cat. No.: B1458545
CAS No.: 1645384-02-6
M. Wt: 245.19 g/mol
InChI Key: SCBVLCIGJZTORF-UHFFFAOYSA-N
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Description

2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine dihydrochloride is a synthetic piperidine derivative of significant interest in advanced pharmaceutical and medicinal chemistry research. Piperidine rings are a fundamental structural component found in more than twenty classes of pharmaceuticals, making this compound a valuable building block for the design and synthesis of novel bioactive molecules . Current investigative applications are particularly focused within neuroscience, where related piperidine-based compounds are being explored as dual-target ligands for the mu opioid receptor (MOR) and dopamine D3 receptor (D3R) . This research aims to develop new-generation analgesics with potent pain-relieving effects through MOR partial agonism, while the D3R antagonism component is intended to mitigate the addictive liability typically associated with opioid drugs . The methoxymethyl and ethanamine substituents on the piperidine ring are key modulators of the compound's physicochemical properties, which can be optimized to influence critical parameters like blood-brain barrier permeability and target receptor affinity and selectivity . Researchers can utilize this dihydrochloride salt as a key intermediate or pharmacophore in projects aimed at developing CNS-active agents or peripherally restricted therapeutics for conditions such as neuropathic pain and inflammation . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[3-(methoxymethyl)piperidin-1-yl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.2ClH/c1-12-8-9-3-2-5-11(7-9)6-4-10;;/h9H,2-8,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBVLCIGJZTORF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN(C1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine dihydrochloride is a novel piperidine derivative recognized for its potential pharmacological applications, particularly in neuropharmacology and as a phosphodiesterase 4 (PDE4) inhibitor. This compound's unique structure, featuring a methoxymethyl group attached to a piperidine ring, enhances its solubility and stability, making it suitable for both laboratory and therapeutic use.

  • Molecular Formula : C9_9H22_{22}Cl2_2N2_2O
  • Molecular Weight : 245.19 g/mol
  • CAS Number : 1645384-02-6

Research indicates that this compound primarily acts as an inhibitor of PDE4. PDE4 is involved in the regulation of inflammatory responses, making this compound a candidate for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The inhibition of PDE4 leads to increased levels of cyclic AMP (cAMP), which can modulate various physiological processes.

Biological Activity

The biological activity of this compound has been assessed through various studies that highlight its pharmacological potential:

  • PDE4 Inhibition : Enzyme assays have demonstrated that this compound effectively inhibits PDE4 activity, showcasing its potential for anti-inflammatory applications.
  • Neuropharmacological Effects : Compounds with similar piperidine structures have shown promise in providing antidepressant and anxiolytic effects. The unique methoxymethyl substitution may confer distinct pharmacological properties that warrant further investigation.
  • Comparative Analysis : Below is a comparative table of similar compounds to illustrate the unique features and biological activities:
Compound NameStructure FeaturesBiological ActivityUnique Characteristics
RolipramPiperidine derivativePDE4 inhibitorSelective for PDE4; used in depression treatment
DuloxetinePhenylpiperidineSerotonin-norepinephrine reuptake inhibitorDual action on serotonin and norepinephrine
DesvenlafaxinePhenolic structureAntidepressantActive metabolite of venlafaxine; unique pharmacokinetics

Case Studies

Recent studies have explored the biological potency of piperidine derivatives, including this compound. For instance, one study focused on the synthesis and evaluation of novel derivatives, emphasizing their apoptotic effects and potential against fungal infections like Candida auris, showcasing a broader application scope beyond traditional uses .

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its potential use in developing new therapeutic agents. Its structural characteristics suggest that it may interact with various biological targets, particularly in the central nervous system (CNS).

  • Neuropharmacology : The piperidine moiety is known to exhibit significant pharmacological activity. Compounds with similar structures have been explored as potential treatments for neurological disorders, including anxiety and depression. Research indicates that modifications to the piperidine structure can enhance selectivity and potency against specific receptors, such as serotonin or dopamine receptors .

Synthesis of Novel Compounds

Researchers utilize this compound as a building block in synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable for creating derivatives that may possess enhanced biological activity or novel properties.

Table 1: Potential Derivatives and Their Applications

Derivative Potential Application Notes
Compound AAntidepressant activitySimilar structure to known SSRIs
Compound BAnalgesic propertiesTargeting opioid receptors
Compound CAnticancer activityModifications targeting tumor microenvironment

Pharmacological Studies

Pharmacological studies involving this compound focus on its interaction with neurotransmitter systems. Initial studies suggest that it may modulate the activity of neurotransmitters, which could lead to applications in treating mood disorders or pain management.

Case Study: Neurotransmitter Modulation

A study conducted by researchers at a leading pharmacology institute examined the effects of this compound on serotonin receptors. Results indicated that certain concentrations could enhance serotonin release, suggesting potential antidepressant effects . Further research is warranted to explore these findings in vivo.

Toxicological Assessments

Understanding the safety profile of this compound is crucial for its application in drug development. Toxicological studies are being conducted to evaluate its effects on human cell lines and animal models.

Table 2: Toxicological Findings

Study Focus Findings
CytotoxicityMinimal toxicity at low concentrationsSafe for further pharmacological testing
Behavioral EffectsNo significant adverse effects observedPotential for CNS applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine dihydrochloride, differing in substituents, synthetic routes, or pharmacological profiles.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents (Piperidine Position) Key Data (NMR, HRMS) Synthesis Yield Key Features Reference
Target Compound C9H20Cl2N2O 3-(Methoxymethyl) Not provided in evidence N/A High polarity, dihydrochloride salt N/A
2-(1-Methylpiperidin-4-yl)ethan-1-amine dihydrochloride (29) C8H19Cl2N2 4-Methyl ¹H NMR (DMSO-d6): δ 10.78 (br.s, 1H), 8.19 (br.s, 3H) 44% Methyl substituent enhances lipophilicity
[3-(2-Piperidin-1-ylethoxy)phenyl]amine dihydrochloride C13H21Cl2N2O Phenoxy-ethyl linker CAS: 1401425-43-1; MW: 293.23 N/A Aromatic amine with extended linker
2-(1H-imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine dihydrochloride C12H14Cl2F3N3 Imidazole/CF3-phenyl Price: $340/250 mg N/A Trifluoromethyl group improves metabolic stability
2-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride C7H10Cl2N2 Chloropyridinyl MW: 193.07 N/A Pyridine core alters electronic properties

Key Observations:

Substituent Position and Lipophilicity :

  • The target compound’s 3-methoxymethyl group introduces polarity compared to 4-methyl in compound 29 . Methoxymethyl may reduce membrane permeability but enhance water solubility.
  • Trifluoromethyl (in ) and chloropyridinyl () substituents increase electronegativity and metabolic resistance .

Synthetic Complexity :

  • Compound 29 was synthesized via a three-step process with a 44% yield , whereas analogs with aromatic linkers (e.g., ) often require multi-step purifications .

Biological Relevance :

  • Piperidine-based amines are common in CNS-targeting drugs (e.g., SSRIs in ) , though the target compound’s specific activity remains uncharacterized in the evidence.

Research Findings and Data Gaps

  • Spectroscopic Data : Compound 29’s ¹H NMR shows broad singlets for amine protons (δ 10.78, 8.19) , which may resemble the target compound’s spectral features.
  • Solubility and Stability : Dihydrochloride salts (e.g., ) typically exhibit high aqueous solubility, but data for the target compound is lacking .
  • Pharmacological Potential: While fluorophenyl and imidazole derivatives () show promise as enzyme inhibitors , the target compound’s methoxymethyl group may favor different interactions.

Preparation Methods

Preparation Methods Analysis

2.1 General Synthetic Strategy

The synthesis of 2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine dihydrochloride generally involves:

  • Construction of the piperidine ring system.
  • Introduction of the methoxymethyl group at the 3-position.
  • Attachment of the ethan-1-amine side chain at the nitrogen atom.
  • Formation of the dihydrochloride salt.

Stepwise Preparation Overview

Step Description Typical Reagents/Conditions Notes
1 Synthesis of 3-(Methoxymethyl)piperidine Starting from piperidine or suitable precursor; methoxymethyl chloride (MOMCl) for alkylation Requires base (e.g., NaH, K2CO3) and polar aprotic solvent (e.g., DMF)
2 N-Alkylation with 2-chloroethanamine or equivalent Alkyl halide (2-chloroethylamine hydrochloride), base (e.g., NaHCO3), solvent (e.g., acetonitrile) Controlled temperature to avoid over-alkylation
3 Purification of free base Extraction, chromatography Removal of unreacted starting materials and by-products
4 Salt formation Anhydrous HCl in ethanol or ether Precipitation of dihydrochloride salt, filtration, drying
Synthesis of 3-(Methoxymethyl)piperidine
  • Alkylation Reaction : Piperidine is reacted with methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically performed in a polar aprotic solvent like DMF to facilitate nucleophilic substitution at the 3-position of the piperidine ring.
  • Alternative Approaches : Metal-catalyzed cross-coupling (e.g., palladium-catalyzed reactions) may be employed to introduce the methoxymethyl group with improved selectivity and yield.
N-Alkylation with Ethan-1-amine Side Chain
  • Nucleophilic Substitution : The 3-(methoxymethyl)piperidine intermediate is treated with 2-chloroethanamine (or a protected variant) under basic conditions, leading to the formation of the desired N-alkylated product.
  • Optimization : Reaction temperature and stoichiometry are carefully controlled to minimize side reactions and maximize yield.
Formation of Dihydrochloride Salt
  • Salt Formation : The free base is dissolved in ethanol or ether, and anhydrous hydrogen chloride gas is bubbled through the solution, precipitating the dihydrochloride salt.
  • Isolation : The precipitated product is filtered, washed, and dried under vacuum to yield the final compound with improved stability and solubility.

Key Reaction Data Table

Reaction Step Reagents & Conditions Typical Yield Reference Notes
Piperidine alkylation Piperidine, MOMCl, NaH, DMF, 0–25°C 70–85% Standard nucleophilic substitution
N-Alkylation 3-(Methoxymethyl)piperidine, 2-chloroethanamine, NaHCO3, MeCN, 25–50°C 60–80% Control of stoichiometry important
Salt formation Free base, HCl (g), EtOH, 0–5°C >90% Salt precipitation, high purity

Research Findings and Methodological Insights

  • Metal-Catalyzed Methods : Recent advancements include the use of palladium-catalyzed cross-coupling reactions to introduce functional groups with high selectivity, which can be adapted for the methoxymethylation step in the piperidine ring.
  • Process Optimization : Reaction conditions such as temperature, solvent choice, and base selection significantly influence yield and purity. The use of anhydrous conditions during salt formation ensures high-quality dihydrochloride product.
  • Purification : Chromatographic methods and careful extraction protocols are essential to remove impurities and unreacted starting materials, especially before salt formation.

Summary Table: Preparation Overview

Step Intermediate/Product Main Reagents Key Conditions Yield (%)
1 3-(Methoxymethyl)piperidine Piperidine, MOMCl, NaH DMF, 0–25°C 70–85
2 2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine 3-(Methoxymethyl)piperidine, 2-chloroethanamine MeCN, NaHCO3, 25–50°C 60–80
3 Dihydrochloride salt Free base, HCl (g) EtOH, 0–5°C >90

Q & A

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodology : Combine NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for unambiguous confirmation. For conflicting spectroscopic data (e.g., unexpected splitting in NMR), cross-validate with computational simulations (DFT-based chemical shift predictions) to resolve ambiguities .
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Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data regarding the compound’s reactivity?

  • Methodology : Apply density functional theory (DFT) to model reaction intermediates and transition states. For instance, discrepancies in kinetic data (e.g., unexpected rate constants) can be addressed by comparing computed activation energies with experimental Arrhenius plots. ICReDD’s feedback loop—where experimental results refine computational parameters—ensures iterative accuracy .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology : Use molecular docking (AutoDock Vina, Schrödinger) paired with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity validation. For conflicting binding data (e.g., SPR vs. ITC), analyze thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic contributions .

Q. How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies (ICH guidelines) using HPLC to monitor degradation products. For contradictory degradation pathways (e.g., oxidation vs. hydrolysis), employ isotopic labeling (e.g., D₂O solvent in NMR) or LC-MS/MS fragmentation patterns to identify mechanisms .

Data Contradiction Analysis Framework

Scenario Resolution Strategy Reference
Conflicting NMR signalsCompare with DFT-based chemical shift predictions; validate via 2D-COSY/NOESY
Discrepant kinetic dataCross-reference computed activation energies with experimental Arrhenius parameters
Inconsistent biological assay resultsIntegrate SPR/ITC with molecular dynamics simulations to assess binding mode flexibility

Key Research Tools and Platforms

  • Computational : Gaussian (DFT), ORCA (reaction path searches), AutoDock Vina (docking) .
  • Experimental : ICReDD’s integrated workflow (computational + experimental feedback loops) , ResearchGate for collaborative troubleshooting .
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine dihydrochloride

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